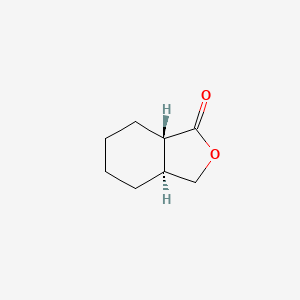
trans-Hexahydroisobenzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Hexahydroisobenzofuran-1(3H)-one: is an organic compound with the molecular formula C8H12O2 . It is a cyclic anhydride derived from hexahydrophthalic acid. This compound is known for its applications in various chemical processes and industrial uses due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydrogenation of Phthalic Anhydride: One common method involves the hydrogenation of phthalic anhydride in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions to yield trans-Hexahydroisobenzofuran-1(3H)-one.
Cyclization of Hexahydrophthalic Acid: Another method involves the cyclization of hexahydrophthalic acid under dehydrating conditions. This can be achieved using reagents like acetic anhydride or sulfuric acid.
Industrial Production Methods: Industrial production often involves the hydrogenation of phthalic anhydride due to its efficiency and scalability. The process is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-Hexahydroisobenzofuran-1(3H)-one can undergo oxidation reactions to form various derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. This is often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Various oxidized derivatives.
Reduction: Corresponding alcohols or reduced forms.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-Hexahydroisobenzofuran-1(3H)-one is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical reactions and processes.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. Its derivatives are often explored for their potential biological activities.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. Research focuses on their use in drug development and as potential treatments for various diseases.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its chemical properties make it suitable for enhancing the performance of these materials.
Wirkmechanismus
The mechanism by which trans-Hexahydroisobenzofuran-1(3H)-one exerts its effects involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. It can also interact with cellular components, influencing metabolic pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
cis-Hexahydroisobenzofuran-1(3H)-one: This is a stereoisomer of trans-Hexahydroisobenzofuran-1(3H)-one with different spatial arrangement of atoms.
Hexahydrophthalic Anhydride: A related compound with similar chemical properties but different structural features.
Phthalic Anhydride: The parent compound from which this compound is derived.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This makes it distinct from its cis-isomer and other related compounds.
Eigenschaften
Molekularformel |
C8H12O2 |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
(3aS,7aS)-3a,4,5,6,7,7a-hexahydro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H12O2/c9-8-7-4-2-1-3-6(7)5-10-8/h6-7H,1-5H2/t6-,7+/m1/s1 |
InChI-Schlüssel |
WLYUMBPDHPMKHM-RQJHMYQMSA-N |
Isomerische SMILES |
C1CC[C@H]2[C@H](C1)COC2=O |
Kanonische SMILES |
C1CCC2C(C1)COC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


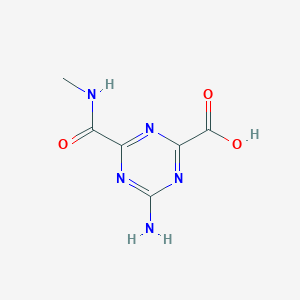

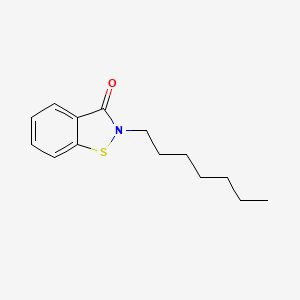
![3-O-tert-butyl 3-O'-ethyl spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3,3'-dicarboxylate](/img/structure/B15251227.png)
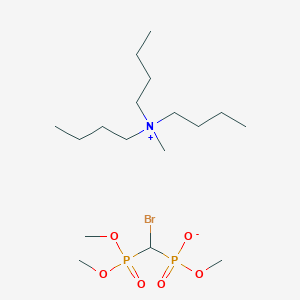
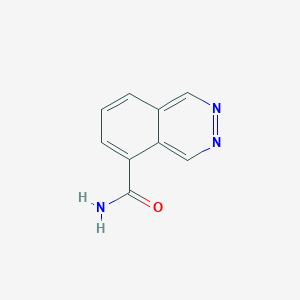
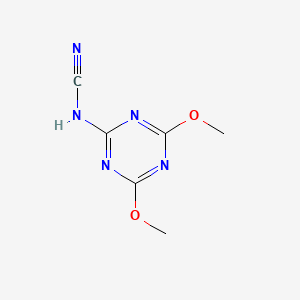
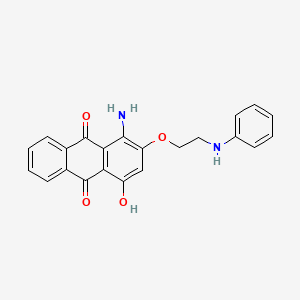

![1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol](/img/structure/B15251274.png)

![3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile](/img/structure/B15251293.png)

![(R)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B15251312.png)
